2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H16N2O4. It contains a benzamide group attached to an oxazepine ring, which is a seven-membered heterocyclic compound containing an oxygen atom and a nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. It’s molecular weight is 312.325. Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have been investigated for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Polymer Synthesis
The compound can be employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers may find applications in optoelectronic devices.
Antimicrobial Activity
In the context of antimicrobial properties:
- Compounds derived from the indole scaffold have shown excellent activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . Notably, some derivatives outperformed the standard antibiotic ampicillin .
COX-2 Inhibition
While not directly related to our compound, it’s worth noting that researchers have designed novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors , exploring structural modifications around the indole core .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-14-5-3-2-4-12(14)17(21)19-11-6-7-15-13(10-11)16(20)18-8-9-23-15/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSCHTKODDZHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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